4-(3-Chlorophenoxy)benzaldehyde
Overview
Description
4-(3-Chlorophenoxy)benzaldehyde (4-CPBA) is an aromatic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a characteristic odor and a melting point of -43°C. 4-CPBA is a versatile intermediate used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. In addition, it is a useful reagent in the synthesis of several organic compounds.
Scientific Research Applications
Synthesis of Diazodibenzyloxy Pyrazolines : In the study "Synthesis and Spectroscopic Characterization of Some Diazodibenzyloxy Pyrazolines from Some Diazodibenzyloxy Chalcones," a related compound, 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde, was synthesized and reacted with various azo-benzoloxy acetophenones to produce chalcones, which were then treated with hydrazine hydrate to yield 3,5-disubstituted pyrazoline compounds. These compounds contain two different azo-linkages and two benzyloxy moieties, and were characterized by FT-IR, 1H-NMR, 13C-NMR, and DEPT-135 spectroscopic methods (Samad, Chawishli, & Hussein, 2015).
Stereoselective Synthesis of Epoxy-Amides : The paper "Reaction of aldehydes with stabilized sulfur ylides. Highly stereoselective synthesis of 2,3-epoxy-amides" discusses the reaction of various benzaldehydes, including 4-chloro-benzaldehyde, with N,N-dimethyl-2-(dimethylsulfuranylidene)acetamide, yielding trans-3-phenyl-2,3-glycidamide derivatives. This study demonstrates the utility of benzaldehydes in stereoselective organic synthesis (Fernández, Durante-Lanes, & López-Herrera, 1990).
Oxidation of Benzyl Alcohol to Benzaldehyde : The research "Preparation, characterization and application of sulfated Ti-SBA-15 catalyst for oxidation of benzyl alcohol to benzaldehyde" demonstrates the application of mesoporous Ti-SBA-15 treated with chlorosulfonic acid as a catalyst for converting benzyl alcohol to benzaldehyde, a reaction relevant in industries like cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012).
Safety and Hazards
While specific safety and hazard information for “4-(3-Chlorophenoxy)benzaldehyde” is not available, general safety measures for handling chemicals should be followed. This includes using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
properties
IUPAC Name |
4-(3-chlorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMYGFFWBQIXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445760 | |
Record name | 4-(3-Chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164522-90-1 | |
Record name | 4-(3-Chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Chlorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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